N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide is a chemical compound with a complex structure that includes a thiazole ring, a phenoxy group, and a propanamide moiety
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, which could potentially interact with biological targets.
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using amines and acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-5-oxopyrrolidine-2-carboxamide
- N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide
Uniqueness
N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-14-9-7-8-12-18(14)21-23-15(2)19(26-21)13-22-20(24)16(3)25-17-10-5-4-6-11-17/h4-12,16H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYWGLDCAGRUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C(C)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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